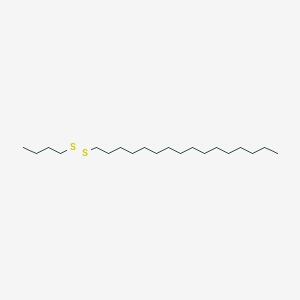
1-(Butyldisulfanyl)hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butyldisulfanyl)hexadecane is an organic compound with the molecular formula C20H42S2 It is characterized by the presence of a butyldisulfanyl group attached to a hexadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butyldisulfanyl)hexadecane typically involves the reaction of hexadecane with butyl disulfide under specific conditions. The process may include:
Reactants: Hexadecane and butyl disulfide.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Reaction Conditions: Elevated temperatures and controlled pressure to ensure the proper formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes:
Raw Materials: High-purity hexadecane and butyl disulfide.
Equipment: Reactors, heaters, condensers, and separators.
Process Flow: Continuous addition of reactants, controlled reaction environment, and efficient separation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Butyldisulfanyl)hexadecane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The butyldisulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Compounds with new functional groups replacing the butyldisulfanyl group.
Applications De Recherche Scientifique
1-(Butyldisulfanyl)hexadecane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1-(Butyldisulfanyl)hexadecane involves its ability to undergo redox reactions, particularly the reversible formation and cleavage of disulfide bonds. This property makes it useful in:
Molecular Targets: Interacting with thiol-containing proteins and enzymes.
Pathways Involved: Participating in redox signaling pathways and modulating oxidative stress responses.
Comparaison Avec Des Composés Similaires
Hexadecane: A simple alkane with similar hydrophobic properties but lacking the disulfide functionality.
Butyl Disulfide: Contains the disulfide bond but lacks the long alkane chain.
Hexadecane-1,16-diol: A diol with similar chain length but different functional groups.
Uniqueness: 1-(Butyldisulfanyl)hexadecane is unique due to its combination of a long hydrophobic alkane chain and a reactive disulfide bond. This dual functionality allows it to participate in both hydrophobic interactions and redox chemistry, making it versatile for various applications.
Propriétés
Numéro CAS |
241492-45-5 |
|---|---|
Formule moléculaire |
C20H42S2 |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
1-(butyldisulfanyl)hexadecane |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-21-19-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
YRVHADRATOHOHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSSCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


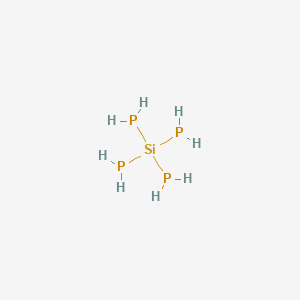
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
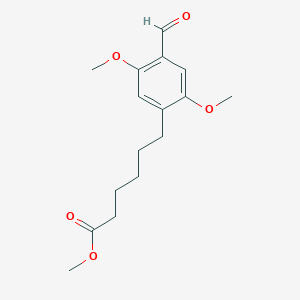
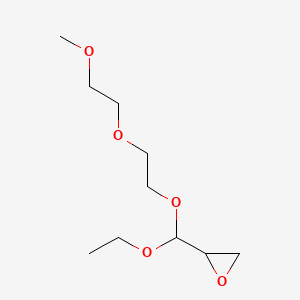
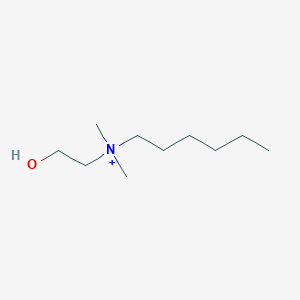
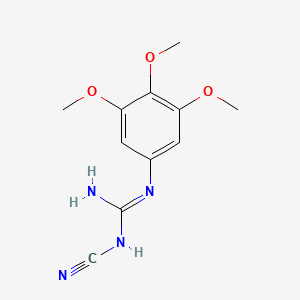
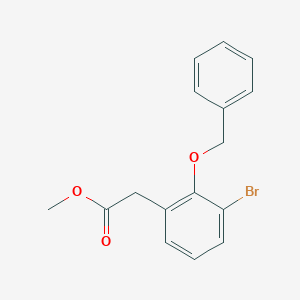


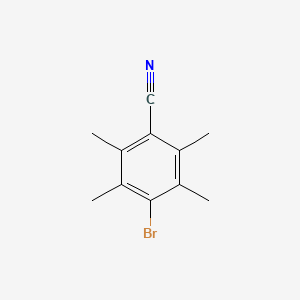
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
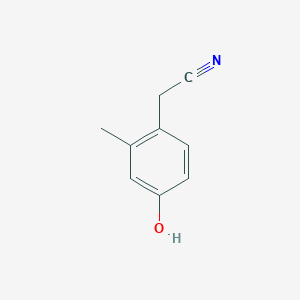
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)

